N-((4-Hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl)methanesulfonamide
Description
Introduction to N-((4-Hydroxy-2,4,5-Trimethylpiperidin-3-yl)methyl)methanesulfonamide
Nomenclature and Structural Identification
Systematic IUPAC Name Derivation
The IUPAC name is derived through hierarchical substitution of the piperidine backbone (Figure 1). The parent structure, piperidine (C₅H₁₁N), is modified at positions 2, 3, 4, and 5:
- C2 : Methyl group (-CH₃)
- C3 : Methylenemethanesulfonamide (-CH₂-SO₂-NH₂)
- C4 : Methyl (-CH₃) and hydroxyl (-OH) groups
- C5 : Methyl (-CH₃)
The resulting systematic name, N-[(4-hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl]methanesulfonamide, reflects these substituents in descending priority order. The molecular formula is C₁₀H₂₂N₂O₃S , with a calculated molecular weight of 250.35 g/mol (Table 1).
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₂O₃S |
| Molecular Weight | 250.35 g/mol |
| Parent Structure | Piperidine |
| Substituents | 3 Methyl, 1 Hydroxyl, 1 Methanesulfonamide |
Stereochemical Considerations in Piperidine Substitution Patterns
The piperidine ring introduces four stereogenic centers at C2, C3, C4, and C5, yielding 16 potential stereoisomers. The equatorial orientation of the C4 hydroxyl group minimizes steric hindrance with adjacent methyl groups at C2 and C5, as observed in analogous 2,2,5-trimethylpiperidin-3-ol derivatives. Chair conformer analysis suggests that bulkier substituents (e.g., methyl groups) preferentially occupy equatorial positions, while the hydroxyl group adopts an axial orientation to facilitate intramolecular hydrogen bonding with the sulfonamide oxygen.
Comparative data from 2,2,5-trimethylpiperidin-3-ol (MW: 143.23 g/mol) highlight the steric influence of additional substituents in the target compound. For instance, the C3 methylenemethanesulfonamide moiety introduces conformational rigidity, restricting ring puckering dynamics critical for receptor binding in pharmacological analogs.
Comparative Analysis with Related Piperidine Sulfonamides
Structurally related piperidine sulfonamides exhibit marked differences in substitution patterns and physicochemical properties (Table 2). For example:
- L-691,121 (C₂₃H₂₄N₄O₄S, MW: 456.5 g/mol): A spiro-fused benzopyran-piperidine sulfonamide with a benzoxadiazole ethyl group, demonstrating enhanced aromatic stacking potential.
- Dehydrozingerone analogs (C₁₁H₁₂O₃, MW: 192.21 g/mol): Non-sulfonamide piperidine derivatives with unsaturated ketone side chains, emphasizing the role of electronic effects in bioactivity.
Table 2: Comparative Structural Features
The target compound’s methanesulfonamide group enhances water solubility relative to non-sulfonylated analogs like 2,2,5-trimethylpiperidin-3-ol, while its methyl clusters confer lipophilicity comparable to L-691,121. This balance suggests potential utility in drug design, where solubility and membrane permeability are critical.
Properties
Molecular Formula |
C10H22N2O3S |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
N-[(4-hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C10H22N2O3S/c1-7-5-11-8(2)9(10(7,3)13)6-12-16(4,14)15/h7-9,11-13H,5-6H2,1-4H3 |
InChI Key |
ZEPYPZGDCGPGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(C1(C)O)CNS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Piperidine Intermediate
- Starting materials : Typically, substituted piperidines are synthesized via cyclization reactions or functionalization of preformed piperidine rings.
- Methylation : Introduction of methyl groups at positions 2, 4, and 5 can be achieved by selective alkylation or by using appropriately substituted precursors.
- Hydroxylation : The hydroxy group at position 4 is introduced either by selective oxidation or by using a hydroxy-substituted starting material.
- Stereochemistry : Control of stereochemistry at the substituted positions is critical and can be managed by chiral catalysts or resolution techniques.
Formation of the Methanesulfonamide Moiety
- The methanesulfonamide group is introduced by reacting the piperidine nitrogen with methanesulfonyl chloride (CH3SO2Cl) under basic conditions.
- The reaction typically proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide bond.
- Reaction conditions such as temperature, solvent (e.g., dichloromethane or acetonitrile), and base (e.g., triethylamine or pyridine) are optimized to maximize yield and purity.
Detailed Preparation Method
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-hydroxy-2,4,5-trimethylpiperidine | Multi-step synthesis involving cyclization of appropriate amino alcohol precursors with methylation steps | Formation of the substituted piperidine ring with hydroxy and methyl groups |
| 2 | Protection of hydroxy group (optional) | Use of protecting groups like TBDMS or acetyl to prevent side reactions during sulfonamide formation | Hydroxy group protected to avoid unwanted reactions |
| 3 | Reaction with methanesulfonyl chloride | React piperidine intermediate with methanesulfonyl chloride in presence of base (e.g., triethylamine) at 0-25°C in anhydrous solvent | Formation of N-methanesulfonamide derivative |
| 4 | Deprotection of hydroxy group (if protected) | Acidic or basic hydrolysis to remove protecting group | Regeneration of free hydroxy group |
| 5 | Purification | Chromatography or recrystallization | Pure this compound |
Research Findings and Optimization Data
- Yield optimization : Reaction temperature and solvent choice significantly affect the yield of sulfonamide formation. Lower temperatures (0-5°C) reduce side reactions.
- Base selection : Triethylamine is preferred for its ability to neutralize HCl formed during sulfonamide bond formation without causing side reactions.
- Hydroxy group protection : Protecting the hydroxy group during sulfonamide formation improves selectivity and yield, especially when sensitive functional groups are present.
- Purification : Silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures is effective for isolating the pure compound.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile | Good solubility, moderate polarity |
| Temperature | 0–25°C | Lower temp reduces side reactions |
| Base | Triethylamine, Pyridine | Neutralizes HCl, promotes sulfonamide formation |
| Hydroxy Protection | TBDMS-Cl, Acetyl chloride | Prevents side reactions, improves yield |
| Reaction Time | 2–6 hours | Sufficient for complete conversion |
| Purification Method | Silica gel chromatography, recrystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
N-((4-Hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4-Hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonamide groups play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Core Scaffold Diversity: The target compound employs a piperidine ring, which is distinct from the pyrazolo-pyrimidine-chromen hybrid in Example 56 or the oxazolidine-cyclohexene systems in other patent compounds. Piperidines are known for conformational flexibility, which may influence binding to biological targets compared to rigid aromatic systems.
Substituent Effects :
- Example 56 includes fluorine atoms and an aromatic chromen system , which likely enhance metabolic stability and lipophilicity . In contrast, the target compound’s methyl groups may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
- The methanesulfonamide group is a common feature across these compounds, suggesting shared mechanisms of action (e.g., inhibition of kinases or proteases via sulfonamide-mediated hydrogen bonding).
Biological Activity
N-((4-Hydroxy-2,4,5-trimethylpiperidin-3-yl)methyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with hydroxy and trimethyl groups, linked to a methanesulfonamide moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Properties : Certain analogs have demonstrated activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Nephroprotective Effects : Compounds with similar structural features have been studied for their protective effects against nephrotoxicity induced by chemotherapeutic agents like cisplatin .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Nephrotoxicity Study : A study involving rats showed that co-administration of HX-1920 (a related compound) with cisplatin significantly increased urinary excretion of the drug and reduced markers of kidney damage such as blood urea nitrogen and plasma creatinine levels. This suggests a protective role against nephrotoxicity while maintaining the antitumor efficacy of cisplatin .
- Antimicrobial Evaluation : In vitro studies have demonstrated that certain analogs exhibit significant antibacterial activity against both Staphylococcus aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) indicated that these compounds not only inhibit bacterial growth but also possess bactericidal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
